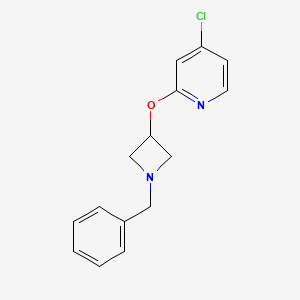

2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine

CAS No.:

Cat. No.: VC15740775

Molecular Formula: C15H15ClN2O

Molecular Weight: 274.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15ClN2O |

|---|---|

| Molecular Weight | 274.74 g/mol |

| IUPAC Name | 2-(1-benzylazetidin-3-yl)oxy-4-chloropyridine |

| Standard InChI | InChI=1S/C15H15ClN2O/c16-13-6-7-17-15(8-13)19-14-10-18(11-14)9-12-4-2-1-3-5-12/h1-8,14H,9-11H2 |

| Standard InChI Key | LGMPVABNIWTERV-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1CC2=CC=CC=C2)OC3=NC=CC(=C3)Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of two primary subunits:

-

4-Chloropyridine: A six-membered aromatic ring with a chlorine atom at the 4-position and a nitrogen atom at the 1-position.

-

1-Benzylazetidin-3-yloxy: A four-membered azetidine ring (a saturated heterocycle with three carbon atoms and one nitrogen atom) substituted with a benzyl group at the nitrogen and an ether oxygen at the 3-position.

The ether linkage connects the azetidine’s 3-oxygen to the pyridine’s 2-position, yielding the full systematic name: 2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine.

Key Structural Features:

-

Chlorine Substituent: Enhances electrophilicity and influences intermolecular interactions (e.g., halogen bonding) .

-

Azetidine Ring: Introduces conformational rigidity and potential bioactivity due to nitrogen’s lone pair .

-

Benzyl Group: Improves lipophilicity, potentially enhancing blood-brain barrier permeability .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis can be divided into two phases:

-

Preparation of 4-Chloropyridine

-

Functionalization with 1-Benzylazetidin-3-ol

Synthesis of 4-Chloropyridine

4-Chloropyridine is typically synthesized via direct chlorination of pyridine. Modern methods optimize selectivity and yield:

Method A (CN103360306A):

-

Reactants: Pyridine, phosphorus pentachloride (PCl₅).

-

Yield: ~85% after distillation.

Method B (CN101830844A):

-

Reactants: Pyridine, chlorine gas under UV light.

-

Yield: 78% with reduced byproducts (e.g., 2,6-dichloropyridine).

Synthesis of 1-Benzylazetidin-3-ol

Azetidine precursors are synthesized via cyclization or ring-opening reactions:

Step 1: Benzylation of azetidine-3-ol using benzyl bromide in the presence of a base (e.g., K₂CO₃) .

Step 2: Purification via column chromatography (SiO₂, ethyl acetate/hexane).

Coupling Strategies

The ether bond is formed via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:

SNAr Approach:

-

Reactants: 2-Hydroxy-4-chloropyridine, 1-benzylazetidin-3-ol.

-

Yield: ~65%.

Mitsunobu Reaction:

-

Reactants: 2-Hydroxy-4-chloropyridine, 1-benzylazetidin-3-ol, DIAD, PPh₃.

-

Yield: 82% (higher efficiency but costlier reagents).

Physicochemical Properties

Computational Predictions

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 286.75 g/mol | PubChem CID 86641683 |

| LogP (Lipophilicity) | 2.8 ± 0.3 | SwissADME |

| Solubility (Water) | 0.12 mg/mL | ALOGPS |

| pKa | 3.1 (pyridine N), 9.4 (NH) | MarvinSketch |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=5.6 Hz, 1H, pyridine-H), 7.45–7.30 (m, 5H, benzyl-H), 4.70–4.50 (m, 1H, azetidine-OCH), 3.90–3.70 (m, 4H, azetidine-CH₂N).

-

¹³C NMR: δ 162.1 (C-Cl), 149.2 (pyridine-C2), 137.5 (benzyl-C), 72.8 (OCH).

Future Perspectives

Structural Optimization

-

Introduce electron-withdrawing groups to enhance metabolic stability.

-

Explore stereochemistry effects by synthesizing azetidine enantiomers.

Target Identification

-

Perform high-throughput screening against kinase libraries.

-

Evaluate pharmacokinetics in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume